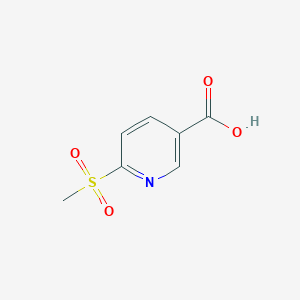

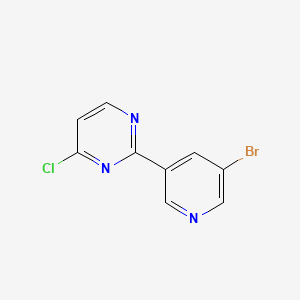

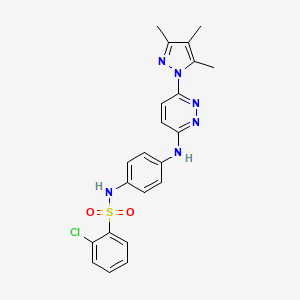

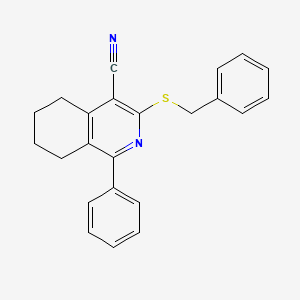

2-(5-Bromopyridin-3-yl)-4-chloropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with other chemicals. For instance, the synthesis of N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent.Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For example, the molecular formula of 2-(5-Bromopyridin-3-yl)acetonitrile is C7H5BrN2.Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of 2-(5-Bromopyridin-3-yl)acetonitrile is 197.03 g/mol.Scientific Research Applications

Halogen Exchange and Synthesis of Heterocycles

One of the applications involves the halogen exchange reactions in heterocycles, such as pyridines and pyrimidines. For instance, Schlosser and Cottet (2002) demonstrated the silyl-mediated halogen/halogen displacement in pyridines, showcasing how halogen exchange can be accomplished in compounds like 2-chloropyrimidine, a reaction relevant to the synthesis of compounds structurally related to 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine (Schlosser & Cottet, 2002).

Amination of Polyhalopyridines

Another application is found in the selective amination of polyhalopyridines catalyzed by palladium complexes, as demonstrated by Ji, Li, and Bunnelle (2003). They reported the amination of 5-bromo-2-chloropyridine, leading to products like 5-amino-2-chloropyridine with high yields and excellent chemoselectivity, which illustrates the potential for synthesizing amino-substituted heterocyclic compounds (Ji, Li, & Bunnelle, 2003).

Synthesis of Key Intermediates for Pharmaceutical Compounds

The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine as an important intermediate for pharmaceutical compounds highlights another application. Hou et al. (2016) optimized the synthesis of this compound, which is crucial for the development of various therapeutic agents (Hou et al., 2016).

Halogen Bonding in Supramolecular Assembly

Research on halogen bonding directed supramolecular assembly in bromo-substituted trezimides and tennimides by Mocilac and Gallagher (2014) showcases the role of bromo-substituted pyrimidines in the formation of macrocycles through halogen bonding, a principle that could be extended to this compound for designing new materials (Mocilac & Gallagher, 2014).

Synthesis of Heterocyclic Compounds

The efficient synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates by Morgentin et al. (2009) illustrates the functionalization of bromo- and chloro-substituted pyrimidines via SNAr and palladium-catalyzed reactions, demonstrating a methodology that could potentially apply to the synthesis and functionalization of this compound (Morgentin et al., 2009).

Mechanism of Action

Compounds like N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide bind to specific receptors in the body, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.

Safety and Hazards

properties

IUPAC Name |

2-(5-bromopyridin-3-yl)-4-chloropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN3/c10-7-3-6(4-12-5-7)9-13-2-1-8(11)14-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTNBIGCCUOAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

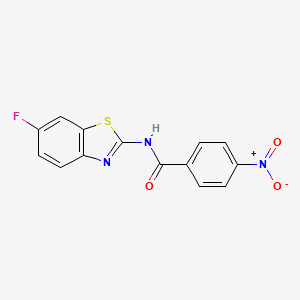

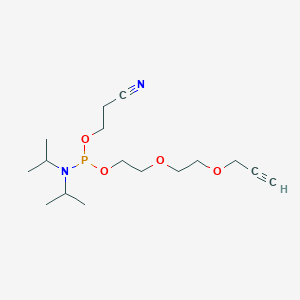

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)

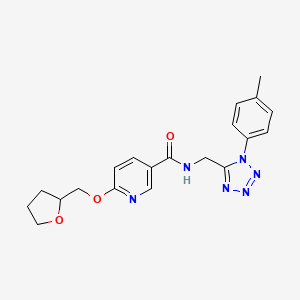

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)